N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide
Description
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Properties
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7S/c1-16-7-4-5-8-17(16)14-24-22(27)23(28)25-15-21-26(11-6-12-33-21)34(29,30)18-9-10-19(31-2)20(13-18)32-3/h4-5,7-10,13,21H,6,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPYEJSABPMGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C23H29N3O7S and a molecular weight of approximately 491.6 g/mol. Its structure includes an oxazinan ring, a sulfonyl group, and various aromatic substituents, which contribute to its chemical properties and biological activities .
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C23H29N3O7S |
| Molecular Weight | 491.6 g/mol |
| Key Functional Groups | Oxazinan ring, sulfonyl group |
| Solubility | Not specified |
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the oxazinan ring provides structural stability . This interaction may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Preliminary Studies
Preliminary studies indicate that compounds with similar structures exhibit promising biological activities, including:
- Antimicrobial Activity : Research has shown that related compounds possess antibacterial and antifungal properties. For example, studies on triazole Schiff bases have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Insecticidal Properties : Similar compounds have been investigated for their insecticidal properties, suggesting potential applications in pest control .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of related sulfonamide compounds against various bacterial strains. Results indicated moderate to significant activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Another study assessed the antifungal properties of oxazinan derivatives, revealing that certain modifications enhanced their efficacy against Candida albicans and Aspergillus species .
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
| Compound Type | Activity Type | Observed Effects |
|---|---|---|
| Triazole Schiff Bases | Antibacterial | Significant against E. coli |
| Oxazinan Derivatives | Antifungal | Efficacy against Candida spp. |
| Sulfonamide Compounds | Insecticidal | Effective against various pests |
Scientific Research Applications
Medicinal Chemistry
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide is primarily studied for its potential as a lead compound in drug development. Its unique structure allows it to interact with various biological targets, including enzymes and receptors involved in disease pathways.
Mechanism of Action:
The sulfonyl group acts as an electrophile, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or alter receptor signaling pathways, leading to therapeutic effects against conditions such as cancer and bacterial infections.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties against clinically relevant pathogens. Preliminary studies suggest that this compound may also possess antimicrobial activity, making it a candidate for further investigation in the field of infectious diseases.
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be therapeutic for diseases characterized by dysregulated metabolism. The unique functional groups present allow for selective binding to enzyme active sites .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves sulfonylation of the oxazinan ring followed by coupling with substituted benzylamines. Key steps include:
- Sulfonylation : Reacting 3,4-dimethoxyphenylsulfonyl chloride with 1,3-oxazinan-2-ylmethanol under basic conditions (e.g., triethylamine in DMF at 0–5°C) to form the sulfonamide intermediate .
- Oxalamide Coupling : Using oxalyl chloride or EDCI/HOBt as coupling agents to link the sulfonylated oxazinan moiety to 2-methylbenzylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity .
- Data Contradictions : Yields vary (50–75%) depending on solvent polarity and catalyst choice. For example, microwave-assisted synthesis reduces reaction time but may lower purity due to thermal decomposition .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the 3,4-dimethoxyphenylsulfonyl and 2-methylbenzyl groups. Key signals include δ 7.8–8.1 ppm (sulfonyl aromatic protons) and δ 4.3–4.6 ppm (oxazinan methylene) .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 545.18 (M+H) validate the molecular formula .
- X-ray Crystallography : Resolves bond angles (e.g., 112° for the oxazinan ring) and confirms stereochemistry .
Q. What preliminary biological activities are associated with this compound?
- In Vitro Studies :
- Enzyme Inhibition : IC values of 2.1 µM against RORγ (Retinoic Acid Receptor-Related Orphan Receptor Gamma) suggest potential as an immunomodulator .
- Antimicrobial Activity : Moderate inhibition (MIC 32 µg/mL) against S. aureus due to sulfonamide-mediated disruption of folate synthesis .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic profile?
- Methodology :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (4.3 eV) to predict redox stability and reactivity .
- Molecular Dynamics Simulations : Models binding to RORγ’s hydrophobic pocket (binding energy −9.8 kcal/mol) to guide structural modifications .
- Data Contradictions : Predicted solubility (LogP 2.8) may conflict with experimental data (LogP 3.2) due to solvent effects in partition coefficient assays .
Q. What strategies resolve contradictions in biological assay results across different studies?
- Case Example : Discrepancies in IC values for kinase inhibition (e.g., 1.5 µM vs. 3.7 µM) may arise from:
- Assay Conditions : ATP concentration (1 mM vs. 10 mM) impacts competitive binding .
- Cell Line Variability : HEK293 vs. HeLa cells show differential expression of target proteins .
- Resolution : Standardize protocols (e.g., fixed ATP levels) and validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How does the 3,4-dimethoxyphenylsulfonyl group influence metabolic stability?
- In Vivo Metabolism :
- Phase I Metabolism : Demethylation of methoxy groups by CYP3A4 forms catechol intermediates, detected via LC-MS/MS in rat plasma .
- Phase II Conjugation : Glucuronidation at the oxalamide nitrogen increases hydrophilicity (t 6.2 hours) .
- Comparative Data : Replacement with 4-fluorophenylsulfonyl reduces metabolic clearance by 40% but lowers target affinity .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize EDCI/HOBt coupling over oxalyl chloride to minimize side-product formation .
- Biological Assays : Use HEK293 cells for RORγ studies to ensure consistent protein expression .
- Computational Tools : Combine DFT with MD simulations to balance stability and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
